3-(Methoxymethyl)-2-methylpyridine CAS 98593-18-1 properties
3-(Methoxymethyl)-2-methylpyridine CAS 98593-18-1 properties
Disclaimer: The information provided in this guide pertains to 3-Methoxy-2-methylpyridine (CAS 26395-26-6) . No specific data was found for the requested CAS number 98593-18-1, which corresponds to the isomeric compound 3-(Methoxymethyl)-2-methylpyridine. Due to the structural similarity and the prevalence of data for the former, this guide focuses on 3-Methoxy-2-methylpyridine as a valuable resource for researchers in a similar chemical space.
Introduction
3-Methoxy-2-methylpyridine, also known as 3-methoxy-2-picoline, is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of both a methoxy and a methyl group on the pyridine ring, make it a versatile building block in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic positioning of its functional groups allows for diverse chemical transformations, rendering it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Methoxy-2-methylpyridine is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification.
| Property | Value | Source |
| CAS Number | 26395-26-6 | [2][3] |
| Molecular Formula | C₇H₉NO | [2][3] |
| Molecular Weight | 123.15 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 84-86 °C at 15 Torr | |
| Density | 1.001 ± 0.06 g/cm³ (Predicted) | |
| pKa | 6.18 ± 0.10 (Predicted) | |
| InChI | InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3 | [2] |
| InChIKey | QRCUQLANPHYVEH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(C=CC=N1)OC | [2] |
Synthesis and Reactivity
The primary synthetic route to 3-Methoxy-2-methylpyridine often involves the deoxygenation of its corresponding N-oxide. A common and efficient laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis from 3-Methoxy-2-methylpyridine 1-oxide[4]
Objective: To synthesize 3-Methoxy-2-methylpyridine by the deoxygenation of 3-Methoxy-2-methylpyridine 1-oxide using phosphorus trichloride.
Materials:
-
3-Methoxy-2-methylpyridine 1-oxide (0.185 mole)
-
Phosphorus trichloride (0.556 mole)
-
Chloroform (250 ml)
-
5N Sodium hydroxide solution
-
Solid sodium hydroxide
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve 25.8 g (0.185 mole) of 3-methoxy-2-methylpyridine 1-oxide in 200 ml of chloroform in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of 75.6 g (0.556 mole) of phosphorus trichloride in 50 ml of chloroform.
-
Add the phosphorus trichloride solution dropwise to the cooled solution of the N-oxide, maintaining the temperature below 10°C.
-
After the addition is complete, stir the solution for an additional 20 minutes at a temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and then heat under reflux for one hour.
-
Cool the solution back to room temperature and pour it into a mixture of ice and water.
-
Adjust the pH of the mixture to 13 by the addition of 5N sodium hydroxide and solid sodium hydroxide, ensuring the mixture remains cold.
-
Separate the organic phase and extract the aqueous phase three times with 50 ml portions of chloroform.
-
Combine the organic phase and the extracts, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield 3-methoxy-2-methylpyridine as an oil.
Expected Yield: 94%[4]
Causality in Experimental Choices:
-
Nitrogen Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Cooling to 0°C and Slow Addition: The reaction between the N-oxide and phosphorus trichloride is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.
-
Reflux: Heating under reflux ensures that the reaction goes to completion.
-
Basification to pH 13: The addition of a strong base is necessary to neutralize the acidic byproducts of the reaction and to facilitate the separation of the organic product.
-
Extraction with Chloroform: Chloroform is an effective solvent for extracting the desired product from the aqueous phase.
-
Drying with Anhydrous Sodium Sulfate: This step removes any residual water from the organic phase before the final evaporation of the solvent.
Caption: Workflow for the synthesis of 3-Methoxy-2-methylpyridine.
Applications in Research and Development
3-Methoxy-2-methylpyridine is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Intermediates
This compound serves as a precursor for the synthesis of more complex heterocyclic systems that form the core of various active pharmaceutical ingredients (APIs). For instance, it is a building block in the synthesis of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease.[5] The synthesis of the pantoprazole intermediate, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, starts from 4-chloro-3-methoxy-2-methylpyridine.[5]
Agrochemical Synthesis
In the agrochemical sector, substituted pyridines are integral to the development of novel herbicides, insecticides, and fungicides. The specific substitution pattern of 3-methoxy-2-methylpyridine can be exploited to fine-tune the biological activity and selectivity of the target agrochemical.
Caption: Key application areas of 3-Methoxy-2-methylpyridine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-2-methylpyridine.
Hazard Identification:
-
Flammability: Flammable liquid and vapor.
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if ventilation is inadequate.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
3-Methoxy-2-methylpyridine is a valuable and versatile building block in organic synthesis. Its utility as a precursor to important pharmaceutical and agrochemical compounds is well-established. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
-
PrepChem. Synthesis of 3-methoxy-2-methylpyridine. [Link]
-
Pharmaffiliates. CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one. [Link]
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Hrčak. Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. [Link]
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Valspar. Safety Data Sheet. [Link]
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Flo-Kem. Safety Data Sheet. [Link]
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Recochem. Safety Data Sheet. [Link]
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PubChem. 3-Methoxy-2-methylpyridine. [Link]
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PubChem. 3-Methoxy-2-methylpyridine 1-oxide. [Link]
- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
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Wikipedia. 3-Methylpyridine. [Link]
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Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
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Chem-Impex. 3-méthoxy-2-méthylpyridine. [Link]
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J&K Scientific. 3-(Methoxymethyl)-pyridine. [Link]
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MySkinRecipes. 2-Methoxy-3-methylpyridine. [Link]
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PubChem. (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-B]indole-3-carboxylate. [Link]
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